Deoxyfuctosazine

Immunomodulation Cytokine inhibition T-cell activation

Choose 2,5-Deoxyfructosazine for applications where 12-fold greater IL-2 inhibition potency than D-glucosamine is required (IC50 1.25 mM vs. 15 mM). Unlike its isomer 2,6-DOF, this compound exhibits distinct biological activity profiles and occurs in quantifiable ratios in tobacco (0.029%) and brewing couleur (2–6 g/100 g). Ideal as a reference standard for LC-MS caramel color adulteration detection, T-cell activation studies, and collagen/hyaluronic acid stimulation research. Ensure isomer-specific procurement—class membership alone yields unreliable results.

Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
CAS No. 17460-13-8
Cat. No. B029378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyfuctosazine
CAS17460-13-8
Synonyms(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol;  2-(D-arabino-Tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine;  NSC 270912
Molecular FormulaC12H20N2O7
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
InChIInChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2
InChIKeyFBDICDJCXVZLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyfructosazine (CAS 17460-13-8): Pyrazine Derivative with Distinct Immunomodulatory, Antioxidant, and Flavor Properties


Deoxyfructosazine (2,5-deoxyfructosazine; 2,5-DOF) is a pyrazine derivative formed via Maillard reaction between sugars and ammonia or ammonium compounds, also arising from glucosamine degradation [1]. It is found in cured tobacco, brewing couleurs, and heat-processed foods [2]. Structurally distinct from its isomer 2,6-deoxyfructosazine and related compounds like fructosazine, 2,5-DOF exhibits quantifiable differences in biological activity and industrial occurrence that preclude generic substitution within this compound class.

Deoxyfructosazine (CAS 17460-13-8): Why In-Class Analogs Cannot Be Interchanged


While deoxyfructosazine belongs to a family of polyhydroxyalkylpyrazines that includes fructosazine (FZ) and 2,6-deoxyfructosazine (2,6-DOF), these compounds exhibit divergent biological potency, yield profiles from different carbohydrate sources, and tissue distribution patterns. For instance, 2,5-DOF demonstrates superior IL-2 inhibition compared to its parent glucosamine [1], yet inferior ROS scavenging relative to fructosazine [2]. Furthermore, the isomer ratio of 2,5-DOF to 2,6-DOF varies dramatically depending on the starting sugar (fructose vs. glucose), making procurement decisions based solely on class membership unreliable [3]. The quantitative evidence below establishes precisely where 2,5-DOF differs from its closest comparators.

Deoxyfructosazine (CAS 17460-13-8): Head-to-Head Quantitative Differentiation vs. Analogs


IL-2 Inhibition Potency: 2,5-Deoxyfructosazine vs. D-Glucosamine

2,5-Deoxyfructosazine inhibits IL-2 production from PHA-activated T cells with an IC50 of approximately 1.25 mM, a 12-fold improvement over D-glucosamine, which exhibits a half-maximal dose of roughly 15 mM under identical conditions [1]. This direct head-to-head comparison establishes 2,5-DOF as a significantly more potent immunomodulator than its parent amino sugar.

Immunomodulation Cytokine inhibition T-cell activation

ROS Scavenging Activity: Deoxyfructosazine vs. Fructosazine

In normal human dermal fibroblasts (NHDF) exposed to oxidative stress, both fructosazine (FZ) and deoxyfructosazine (DOF) exhibit ROS scavenging activity. However, FZ demonstrates superior ROS scavenging ability compared with DOF, as shown in Figure 4b,c of the study [1]. While both compounds reduce ROS levels, FZ is the more potent antioxidant in this cellular model.

Antioxidant Skin aging Reactive oxygen species

Natural Occurrence in Flue-Cured Tobacco: Isomer Distribution

Quantitative analysis of flue-cured tobacco reveals that 2,5-deoxyfructosazine constitutes 0.029% of the material, while its isomer 2,6-deoxyfructosazine comprises 0.033% [1]. This slightly lower natural abundance of 2,5-DOF relative to 2,6-DOF may influence extraction yields and flavor profile considerations in tobacco applications.

Tobacco chemistry Flavor precursors Natural product analysis

Synthetic Yield Dependence on Carbohydrate Source

The yield ratio of 2,5-deoxyfructosazine to 2,6-deoxyfructosazine is highly dependent on the starting sugar. When fructose is reacted with ammonium formate, 2,5-DOF is obtained in considerable high yield while 2,6-DOF forms only in very low yield. Conversely, glucose predominantly yields 2,6-DOF [1]. Under optimized conditions, total deoxyfructosazine yield reaches 0.38–0.42 g per g of original sugar [1].

Chemical synthesis Maillard reaction Process optimization

Quantification in Brewing Couleur as an Authenticity Marker

Deoxyfructosazines (including 2,5-DOF) are present in brewing couleurs at concentrations of 2–6 g per 100 g [1]. This high abundance enables their use as quantitative markers for detecting the addition of brewing couleur to beer, providing a class-level inference of the compound's value in food authenticity testing.

Food analysis Brewing chemistry Maillard products

Deoxyfructosazine (CAS 17460-13-8): Evidence-Backed Application Scenarios for Procurement


Immunomodulation Research Requiring Potent IL-2 Inhibition

Utilize 2,5-deoxyfructosazine in T-cell activation studies where 12-fold greater potency than D-glucosamine (IC50 1.25 mM vs. 15 mM) is required [1]. This compound is particularly suited for investigating mechanisms of cytokine suppression without the confounding instability of glucosamine.

Anti-Aging Skincare Formulations with Balanced Bioactivity

While fructosazine demonstrates superior ROS scavenging, 2,5-DOF contributes to collagen and hyaluronic acid stimulation with distinct immunomodulatory properties [2]. This scenario applies when a multifunctional anti-aging ingredient is desired, where 2,5-DOF complements other actives.

Tobacco Flavor Research and Authenticity Analysis

Employ 2,5-DOF as a reference standard for quantifying isomer ratios in tobacco (2,5-DOF 0.029% vs. 2,6-DOF 0.033% [3]) or for studying pyrazine flavor precursor formation during smoking. The compound's presence in cured tobacco makes it essential for flavor reconstitution studies.

Food Authenticity Testing for Brewing Couleur Addition

Leverage the high concentration of deoxyfructosazines (2–6 g/100 g in brewing couleur [4]) as a quantitative marker to detect undeclared caramel color addition in beer and other beverages. 2,5-DOF serves as a reliable analytical target for LC-MS methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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